molecular formula C20H23N3O3 B606094 BI-7273

BI-7273

Katalognummer: B606094
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: RBUYFHLQNPJMQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BI-7273 ist ein potenter dualer Inhibitor der Bromodomänen-haltigen Proteine 7 und 9. Diese Proteine sind Teil des Säugetier-Switch/Sucrose-Nonfermentierbaren-Komplexes, der eine entscheidende Rolle bei der Chromatin-Remodellierung und der Genexpressionsregulation spielt. This compound hat eine hervorragende Selektivität gegenüber anderen Bromodomänen- und Extraterminalen-Familienmitgliedern gezeigt, was es zu einem wertvollen Werkzeug für In-vitro- und In-vivo-Experimente macht .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselintermediaten und deren anschließende Kupplung unter bestimmten Reaktionsbedingungen. Die detaillierte synthetische Route und die industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung eine gute orale Bioverfügbarkeit und eine moderate bis hohe absorptive Permeabilität aufweist, die für ihre Wirksamkeit in biologischen Studien unerlässlich sind .

Wirkmechanismus

Target of Action

This compound is a potent dual inhibitor of BRD7 and BRD9 , two proteins that contain a single acetyl-lysine reader bromodomain and are components of the chromatin remodeling SWI/SNF BAF complex . The IC50 values for BRD7 and BRD9 are 117 nM and 19 nM respectively .

Mode of Action

This compound binds with high affinity to BRD9 and BRD7 . This binding inhibits the function of these proteins, disrupting the activity of the SWI/SNF BAF complex . This complex plays a crucial role in chromatin remodeling, which is a key process in regulating gene expression .

Biochemical Pathways

The SWI/SNF BAF complex, of which BRD7 and BRD9 are components, is one of four mammalian chromatin remodeling complexes . By inhibiting BRD7 and BRD9, this compound disrupts the function of this complex, potentially affecting a wide range of genes and biochemical pathways .

Pharmacokinetics

This compound has good ADME parameters, making it suitable for both in vitro and in vivo experiments . It has good oral bioavailability and has shown moderate to high absorptive permeability . The compound also has a logP value of 2.0, indicating its lipophilicity .

Result of Action

The inhibition of BRD7 and BRD9 by this compound disrupts the function of the SWI/SNF BAF complex . This can lead to changes in gene expression, potentially affecting a wide range of cellular processes . For example, BRD9 has been shown to be required for the proliferation of acute myeloid leukemia (AML) cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s bioavailability and efficacy can be affected by factors such as pH and the presence of other substances in the environment . .

Vorbereitungsmethoden

The synthesis of BI-7273 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound exhibits good oral bioavailability and moderate to high absorptive permeability, which are essential for its effectiveness in biological studies .

Analyse Chemischer Reaktionen

BI-7273 unterliegt in erster Linie Bindungsinteraktionen mit seinen Zielproteinen und nicht traditionellen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution. Die hohe Affinität der Verbindung zu den Bromodomänen-haltigen Proteinen 7 und 9 ist auf ihre spezifische Molekülstruktur zurückzuführen, die es ihr ermöglicht, präzise in die Bindungstaschen dieser Proteine ​​zu passen. Häufige Reagenzien und Bedingungen, die in diesen Studien verwendet werden, umfassen verschiedene Puffer und Lösungsmittel, um die Stabilität und Aktivität der Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

BI-7273 wurde in der wissenschaftlichen Forschung ausgiebig verwendet, um die Rollen der Bromodomänen-haltigen Proteine ​​7 und 9 in verschiedenen biologischen Prozessen zu untersuchen. Zu den Anwendungen gehören:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die Bromodomänen der Proteine ​​7 und 9 bindet und so deren Interaktion mit acetylierten Histonen hemmt. Diese Hemmung stört den Prozess der Chromatin-Remodellierung und führt zu einer veränderten Genexpression. Die molekularen Ziele von this compound umfassen die Bromodomänen der Proteine ​​7 und 9, und die beteiligten Pfade beziehen sich hauptsächlich auf Chromatin-Remodellierung und Genregulation .

Biologische Aktivität

BI-7273 is a selective inhibitor targeting the bromodomain of BRD9, a protein that plays a crucial role in various cancers, particularly acute myeloid leukemia (AML). This compound has garnered attention due to its potential therapeutic applications in hematopoietic malignancies, where it demonstrates significant biological activity.

Binding Affinity and Selectivity

This compound binds specifically to the bromodomain of BRD9, preventing its interaction with acetylated histones. This inhibition disrupts the normal function of BRD9 in chromatin remodeling and gene expression regulation. Studies have shown that this compound exhibits over 1,000-fold selectivity for BRD9 compared to other bromodomains, particularly BRD4, making it a promising candidate for targeted cancer therapies .

Structural Insights

The crystal structure of this compound bound to the BRD9 bromodomain reveals critical interactions that facilitate its binding. The isoquinolinone ring of this compound engages with specific amino acids within the binding pocket, forming π-stacking interactions that stabilize the compound's attachment to the target protein . This structural specificity is essential for its efficacy and selectivity.

In Vitro Studies

In a comprehensive evaluation of 62 human cancer cell lines, this compound demonstrated potent anti-proliferative effects, particularly in AML cell lines. The effective concentration (EC50) values ranged from 217 to 1,784 nM, correlating with its potency against BRD9 . The compound's activity was further validated using a nanoBRET assay in HEK293T cells, confirming its ability to disrupt BRD9's interaction with histone H3 .

Case Studies

Case Study 1: Acute Myeloid Leukemia (AML)
In preclinical models of AML, this compound effectively inhibited cell proliferation and reduced MYC oncogene activation. The dependency of AML cells on BRD9 for survival was established through structure-guided mutagenesis experiments, which demonstrated that alterations in the BRD9 binding site rendered the cells resistant to this compound .

Case Study 2: Gastric Cancer
Research has indicated that gastric cancer cells with overexpressed BRD9 are more sensitive to this compound. In studies involving MGC-803 cells, this compound was shown to enhance the efficacy of standard chemotherapeutics like Adriamycin (ADR) and Cisplatin (CDDP), suggesting a potential strategy for reducing drug resistance in these cancers .

Table 1: Summary of Biological Activity of this compound

Cancer Type Cell Line EC50 (nM) Mechanism of Action
Acute Myeloid LeukemiaVarious AML Lines217 - 1,784Inhibition of BRD9 bromodomain
Gastric CancerMGC-803Not specifiedSensitization to ADR and CDDP

Table 2: Comparative Analysis of Bromodomain Inhibitors

Compound Target Selectivity Notable Effects
This compoundBRD9High (>1000x)Anti-proliferative in AML
BI-9564BRD9ModerateSimilar mechanism; less potent than this compound

Eigenschaften

IUPAC Name

4-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUYFHLQNPJMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of BI-7273 and what are its downstream effects?

A: this compound is a potent and selective inhibitor of the bromodomain of BRD9, a subunit of the SWI/SNF chromatin remodeling complex. [] This complex plays a crucial role in gene regulation, and alterations in its activity have been linked to oncogenesis. [] Specifically, this compound disrupts BRD9's ability to bind to acetylated lysine residues on histones, thereby modulating the expression of genes involved in cancer cell survival and proliferation. In gastric cancer cells, this compound has been shown to impact the oxytocin signaling pathway by regulating the expression of genes such as CACNA2D4, CALML6, GNAO1, and KCNJ5. [] This disruption of the oxytocin signaling pathway contributes to the anti-tumor activity of this compound. []

Q2: How does the efficacy of this compound differ between gastric cancer cells with varying BRD9 expression levels?

A: Research indicates that this compound exhibits different levels of efficacy depending on the BRD9 expression levels in gastric cancer cells. [, , ] MGC-803 cells, which overexpress BRD9, demonstrated higher sensitivity to this compound compared to AGS cells, which have normal BRD9 expression. [, ] This suggests that this compound might be particularly effective in targeting cancers with high BRD9 expression.

Q3: Can this compound enhance the effectiveness of conventional chemotherapy in gastric cancer treatment?

A: Studies using MGC-803 cells suggest that this compound can enhance the sensitivity of gastric cancer cells to chemotherapeutic agents like adriamycin and cisplatin. [, ] This synergistic effect could potentially allow for lower dosages of these chemotherapeutic agents, thereby reducing their adverse effects on healthy cells. []

Q4: What are the structural characteristics of this compound?

A: this compound is based on a novel pyridinone-like scaffold. [] Its full chemical name is 4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One. [] While the exact molecular weight and spectroscopic data are not provided in the provided abstracts, these characteristics can be determined through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. Crystallographic studies have provided insights into how this compound interacts with the binding pocket of the BRD9 bromodomain. [, ]

Q5: Has this compound been tested in in vivo models, and if so, what were the results?

A: Yes, this compound has demonstrated antitumor activity in an acute myeloid leukemia (AML) xenograft model. [] While the abstracts don't detail specific results for gastric cancer models, this finding suggests potential in vivo efficacy for this compound in other cancer types. Further research is needed to confirm its effectiveness in preclinical models of gastric cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.